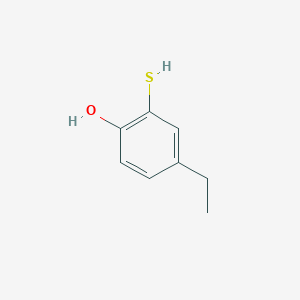

4-Ethyl-2-sulfanylphenol

Description

Structure

3D Structure

Properties

CAS No. |

88661-27-2 |

|---|---|

Molecular Formula |

C8H10OS |

Molecular Weight |

154.23 g/mol |

IUPAC Name |

4-ethyl-2-sulfanylphenol |

InChI |

InChI=1S/C8H10OS/c1-2-6-3-4-7(9)8(10)5-6/h3-5,9-10H,2H2,1H3 |

InChI Key |

UIKWHZMPLNYNHF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)S |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethyl 2 Sulfanylphenol and Analogous Structural Motifs

Strategies for Regioselective Carbon-Sulfur Bond Formation in Aromatic Systems

The precise introduction of a sulfanyl (B85325) group onto an aromatic ring, particularly in a specific position relative to other substituents, is a significant challenge in synthetic organic chemistry. Various methods have been developed to achieve this, each with its own advantages and limitations.

Dehydrogenative Aromatization Approaches

Dehydrogenative aromatization has emerged as a powerful tool for the synthesis of substituted phenols from readily available cyclohexanone (B45756) precursors. researchgate.net This strategy avoids the limitations of traditional aromatic substitution reactions, which are often governed by the inherent directing effects of existing substituents. gaylordchemical.com

A notable metal-free approach for synthesizing substituted phenols involves the use of molecular iodine as a catalyst. dntb.gov.ua This method facilitates the oxidative aromatization of cyclohexanones to yield phenol (B47542) derivatives. dntb.gov.uaresearchgate.net In a key example, the reaction of a cyclohexanone with a sulfonyl chloride or disulfide in the presence of an iodine promoter can lead to the formation of 2-arylsulfanylphenols. researchgate.net The process is believed to proceed through the iodination of the cyclohexanone at the alpha-carbon, followed by the elimination of hydrogen iodide to form an enone, which then tautomerizes to the phenol. gaylordchemical.com This methodology has been successfully applied to synthesize a variety of polysubstituted biaryls and other functionalized phenols. samipubco.combohrium.comwiley.com

A study on the iodine-promoted synthesis of 2-arylsulfanylphenols from cyclohexanones demonstrated the utility of this method. researchgate.net Various aromatic sodium sulfinates and sulfonyl chlorides were effective coupling partners for creating the C-S bond. researchgate.net For instance, the reaction of 4-ethylcyclohexanone (B1329521) with p-toluenesulfonyl chloride in the presence of iodine would be a potential route toward 4-ethyl-2-(p-tolylthio)phenol. researchgate.net

Table 1: Examples of Iodine-Catalyzed Synthesis of 2-Sulfanylphenols

| Starting Cyclohexanone | Sulfanylating Agent | Product | Yield (%) |

| Cyclohexanone | Di-p-tolyl disulfide | 2-(p-Tolylthio)phenol | 75 |

| 4-Methylcyclohexanone | Di-p-tolyl disulfide | 4-Methyl-2-(p-tolylthio)phenol | 72 |

| 4-tert-Butylcyclohexanone | Di-p-tolyl disulfide | 4-tert-Butyl-2-(p-tolylthio)phenol | 68 |

Data sourced from studies on iodine-catalyzed sulfanylation of cyclohexanones. researchgate.net

In these dehydrogenative reactions, a terminal oxidant is required to regenerate the active catalytic species. rsc.org Dimethyl sulfoxide (B87167) (DMSO) and molecular oxygen (O₂) are commonly employed as mild and environmentally benign terminal oxidants. gaylordchemical.comrsc.org DMSO not only can act as a solvent but also as the terminal oxidant, oxidizing the iodide ions back to molecular iodine. gaylordchemical.com The use of oxygen as the terminal oxidant is also advantageous as it theoretically produces water as the only byproduct. oup.com The choice of oxidant can influence the reaction efficiency and product selectivity. researchgate.netrsc.org For example, in some iodine-catalyzed aromatizations, conducting the reaction under an oxygen atmosphere has been shown to be effective. researchgate.net

Nucleophilic Substitution Reactions for Constructing Sulfanylphenol Hybrids

Nucleophilic substitution reactions provide another avenue for the synthesis of sulfanylphenols. This can involve the reaction of a phenol derivative with a sulfenylating agent or the reaction of a thiophenol with a suitably activated aromatic ring. For instance, the vicarious nucleophilic substitution (VNS) allows for the replacement of a hydrogen atom in an electrophilic aromatic ring with a nucleophile. organic-chemistry.org This method has been used for the functionalization of nitroaromatics and heteroaromatics. organic-chemistry.org

In the context of 4-ethyl-2-sulfanylphenol, a potential route could involve the reaction of 4-ethylphenol (B45693) with a sulfenylating agent under conditions that favor ortho-substitution. Another approach is the reaction of a pre-formed 2-halophenol with a thiol. researchgate.net

Development of Metal-Free C-S Bond Formation Methodologies

The development of metal-free C-S bond formation reactions is a significant area of research, driven by the desire to avoid the cost and potential toxicity of transition metal catalysts. semanticscholar.orgresearchgate.net Iodine-catalyzed reactions, as discussed above, are a prime example of a metal-free approach. dntb.gov.uaresearchgate.net Other metal-free methods include photocatalytic direct C-3 sulfenylation of indoles with thiophenols, demonstrating the potential of light-mediated reactions for C-S bond formation. rsc.org Base-mediated direct C-arylation of 1,3-dicarbonyl compounds with phenol derivatives also represents a metal-free strategy for C-C bond formation at the meta-position of phenols, which could be adapted for C-S bond formation. rsc.org These methods offer greener and more sustainable alternatives to traditional metal-catalyzed cross-coupling reactions. semanticscholar.org

Precursor Chemistry and Strategic Functional Group Interconversions Towards this compound

The synthesis of the target molecule, this compound, relies on the availability of suitable precursors and the strategic application of functional group interconversions.

The starting material, 4-ethylphenol, is a commercially available compound. wikipedia.orgguidechem.com It can be synthesized through various methods, including the catalytic reaction of phenol with ethylene (B1197577) or ethanol. guidechem.com Another route involves the Wolff-Kishner reduction of 1-(4-hydroxyphenyl)ethanone. guidechem.com

Once 4-ethylphenol is obtained, the introduction of the sulfanyl group at the 2-position is the key transformation. This can be achieved through the methods described in section 2.1. For example, the direct sulfenylation of 4-ethylphenol using a suitable sulfenylating agent and catalyst would be a direct approach.

Alternatively, a multi-step sequence can be envisioned. For instance, 4-ethylphenol could first be converted to a cyclohexanone derivative. This could potentially be achieved through a dearomatization-rearomatization strategy. The resulting 4-ethylcyclohexanone could then undergo an iodine-catalyzed dehydrogenative aromatization in the presence of a disulfide or sulfonyl chloride to introduce the sulfanyl group at the 2-position, as described in section 2.1.1.1.

Another strategy involves the synthesis of 4-mercaptophenols as intermediates. A general procedure for preparing 4-mercaptophenols involves the reaction of substituted phenols with sulfur chloride, followed by a reduction step. google.com While this method targets the 4-position, modifications could potentially direct the sulfanylation to the 2-position.

The biosynthesis of 4-ethylphenol from p-coumaric acid by certain microorganisms like Brettanomyces is also a known pathway, involving decarboxylation to 4-vinylphenol (B1222589) followed by reduction. wikipedia.orgcornell.eduulisboa.pt While this is a biological route, it highlights the types of chemical transformations that can lead to the 4-ethylphenol scaffold.

Table 2: Key Precursors and Intermediates

| Compound Name | Chemical Formula | Role in Synthesis |

| 4-Ethylphenol | C₈H₁₀O | Starting material |

| p-Coumaric acid | C₉H₈O₃ | Biosynthetic precursor to 4-ethylphenol wikipedia.orgulisboa.pt |

| 4-Vinylphenol | C₈H₈O | Intermediate in the biosynthesis of 4-ethylphenol wikipedia.orgulisboa.pt |

| 4-Ethylcyclohexanone | C₈H₁₄O | Potential precursor for dehydrogenative aromatization |

| 1-(4-Hydroxyphenyl)ethanone | C₈H₈O₂ | Precursor to 4-ethylphenol via reduction guidechem.com |

Transformations Involving Ethylphenols and Related Phenolic Substrates

The direct introduction of a sulfanyl group onto an ethylphenol skeleton represents a primary strategy for the synthesis of this compound. This approach leverages the availability of 4-ethylphenol as a starting material. The key challenge lies in achieving selective functionalization at the ortho-position relative to the hydroxyl group.

Traditional methods for introducing a sulfur functional group onto a phenol ring often involve harsh conditions and may lack selectivity. However, modern organic synthesis seeks to employ more controlled and efficient reactions. One established method involves the ortho-sulfanylation of phenols. While direct electrophilic thiolation of phenols can be challenging due to the reactivity of the sulfur reagent and potential side reactions, alternative strategies have been developed. For instance, the Newman-Kwart rearrangement offers an indirect route, where a phenol is first converted to an O-aryl thiocarbamate, which then rearranges upon heating to the corresponding S-aryl thiocarbamate. Subsequent hydrolysis yields the desired thiol.

Another approach involves directed ortho-metalation, where the hydroxyl group of the phenol directs a strong base to deprotonate the adjacent ortho-position. The resulting aryl anion can then react with an electrophilic sulfur source, such as elemental sulfur or a disulfide, to install the sulfanyl group.

Enzymatic processes also present a greener alternative for selective functionalization, potentially avoiding the need for protecting groups on the phenol. acs.org The use of enzymes can offer high specificity for a particular position on the molecule, reducing the formation of unwanted isomers and simplifying purification. acs.org

Table 1: Comparison of Synthetic Strategies from Phenolic Substrates

| Method | Description | Advantages | Challenges |

|---|---|---|---|

| Direct Thiolation | Electrophilic sulfur reagent reacts directly with 4-ethylphenol. | Potentially a single-step reaction. | Low selectivity, potential for over-reaction, harsh reagents. |

| Newman-Kwart Rearrangement | Multi-step process involving formation and thermal rearrangement of an O-aryl thiocarbamate followed by hydrolysis. | Good for sterically hindered phenols, provides a reliable route to the thiol. | Requires multiple synthetic steps and high temperatures for rearrangement. |

| Directed Ortho-Metalation | Deprotonation of the ortho-position using a strong base, followed by quenching with a sulfur electrophile. | High regioselectivity for the ortho position. | Requires stoichiometric amounts of strong, air-sensitive bases (e.g., organolithiums). |

| Enzymatic Synthesis | Use of specific enzymes to catalyze the introduction of the sulfanyl group. | High selectivity, mild reaction conditions (e.g., in water at room temperature), avoids protecting groups. acs.org | Enzyme availability and stability can be limiting factors. |

Synthetic Pathways Initiated from Cyclohexanone Derivatives

An alternative and innovative approach to constructing 2-sulfanylphenols involves the use of cyclohexanone derivatives as the starting material for the aromatic ring. This strategy builds the substituted phenol through a sequence of reactions that includes C-S bond formation and subsequent aromatization.

Research has demonstrated the feasibility of synthesizing substituted catechols and 2-arylsulfanylphenols from cyclohexanones in a one-pot reaction. researchgate.netresearchgate.net This process typically involves an iodine-mediated or promoted reaction where the cyclohexanone undergoes simultaneous oxygenation, thiolation, and dehydrogenative aromatization. researchgate.netresearchgate.net For the synthesis of this compound, the logical starting material would be 4-ethylcyclohexanone.

In a typical procedure, 4-ethylcyclohexanone would be reacted with a sulfur source in the presence of a promoter like molecular iodine. researchgate.net Solvents such as dimethyl sulfoxide (DMSO) can play multiple roles, acting as the solvent, an oxygen source, and even a methylthiolation agent in some variations. researchgate.net The reaction proceeds through the formation of an intermediate which then aromatizes to yield the final 2-sulfanylphenol product. This method is attractive as it constructs the target molecule from readily available, non-phenolic precursors. researchgate.net

Table 2: Key Features of Cyclohexanone-Based Synthesis

| Feature | Description | Reference |

|---|---|---|

| Starting Material | 4-Ethylcyclohexanone | researchgate.netresearchgate.net |

| Key Transformation | One-pot oxygenation, thiolation, and dehydrogenative aromatization. | researchgate.net |

| Promoter/Catalyst | Molecular iodine is often used to promote the reaction. | researchgate.net |

| Versatility | The method is applicable to various cyclohexanones and sulfur sources, allowing for the synthesis of diverse sulfanylphenols. | researchgate.netresearchgate.net |

Integration of Green Chemistry Principles in Sulfanylphenol Synthesis

The modern synthesis of chemical compounds, including this compound, is increasingly guided by the principles of green chemistry. This philosophy encourages the design of chemical processes that reduce or eliminate the use and generation of hazardous substances. ijnc.irnih.gov

Design and Implementation of Sustainable Synthetic Routes

Sustainable synthetic routes aim to improve efficiency and minimize environmental impact. ijnc.ir For sulfanylphenol synthesis, this involves several key strategies:

Catalysis: The use of catalytic reagents is superior to stoichiometric ones because catalysts can be used in small amounts and can be recycled, which minimizes waste. acs.orgjk-sci.com For instance, developing a catalytic method for the ortho-thiolation of 4-ethylphenol would be a significant green improvement over methods requiring stoichiometric amounts of activating or directing groups.

Solvent Choice: The choice of solvent has a major impact on the environmental footprint of a synthesis. Green chemistry promotes the use of safer solvents, such as water or bio-based solvents, or eliminating the solvent altogether (solvent-free reactions). mdpi.comejcmpr.com The enzymatic synthesis of antibiotics in water is a prime example of this principle in action. acs.org

Process Intensification: Technologies like flow chemistry can make synthesis more efficient and safer. ijnc.ir Continuous-flow systems can offer better control over reaction parameters, leading to higher yields and purity, and can minimize the volume of hazardous materials handled at any given time. beilstein-journals.org

Evaluation of Atom Economy and Waste Minimization Strategies

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating how many atoms from the reactants are incorporated into the final product. acs.orgacs.orgjocpr.com It provides a framework for designing reactions that minimize waste at the molecular level. acs.org

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Synthetic routes with high atom economy are inherently less wasteful. epa.gov For the synthesis of this compound, different pathways will have vastly different atom economies.

Addition Reactions: These are typically the most atom-economical reactions as all reactant atoms are incorporated into the product.

Substitution and Elimination Reactions: These reactions are inherently less atom-economical as they produce stoichiometric byproducts that are considered waste. For example, a synthesis step that uses a protecting group, which is later removed, will have a lower atom economy. jk-sci.com

Let's consider a hypothetical comparison:

A pathway starting from 4-ethylphenol using directed ortho-metalation with n-butyllithium followed by reaction with elemental sulfur would generate lithium sulfide (B99878) and butane (B89635) as byproducts, lowering the atom economy.

The synthesis from 4-ethylcyclohexanone, if it proceeds via an addition-aromatization sequence, could potentially have a higher atom economy depending on the specific reagents used for oxygenation and as the hydrogen acceptor in the aromatization step.

The ultimate goal is to design a synthetic sequence where the majority of the atoms from the starting materials end up in the this compound molecule, thereby preventing pollution at its source. acs.orgskpharmteco.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-ethylphenol |

| 4-ethylcyclohexanone |

| n-butyllithium |

| O-aryl thiocarbamate |

| S-aryl thiocarbamate |

| Ampicillin |

| Amoxicillin |

| Dimethyl sulfoxide (DMSO) |

| Lithium sulfide |

Elucidation of Reaction Mechanisms and Transformative Pathways Involving 4 Ethyl 2 Sulfanylphenol

Mechanistic Investigations of Carbon-Sulfur Bond Formation Pathways

The formation of the carbon-sulfur (C-S) bond is a critical step in the synthesis of 2-sulfanylphenols. Various methods have been developed for the construction of such bonds, often involving the reaction of a phenol (B47542) derivative with a sulfur-containing electrophile or the coupling of a thiophenol with an aryl derivative. rsc.org One notable approach involves the use of cyclohexanones as the phenol source, which undergo dehydrogenation and subsequent C-S bond formation. researchgate.net

A plausible mechanism for the formation of a 2-arylsulfanylphenol, adaptable to the synthesis of derivatives like 4-Ethyl-2-sulfanylphenol, involves an iodine-promoted reaction between a cyclohexanone (B45756) and a sulfenylating agent. researchgate.net The reaction likely proceeds through the following key steps:

Enolization: The cyclohexanone tautomerizes to its enol form, facilitated by the reaction conditions.

Dehydrogenation: The enol undergoes dehydrogenation to form the corresponding phenol. In the context of synthesizing this compound, 4-ethylcyclohexanone (B1329521) would be the starting material.

Electrophilic Attack: A sulfur electrophile, such as one derived from a disulfide or a sulfonyl chloride, is activated by the iodine catalyst.

C-S Bond Formation: The activated sulfur species is then attacked by the electron-rich phenol at the ortho position to the hydroxyl group, leading to the formation of the C-S bond.

Recent advancements in electrosynthesis have also opened up new green routes for C-S bond formation, utilizing abundant precursors like CO2 and SO32-. chemrxiv.org While not directly demonstrated for this compound, these methods highlight the potential for developing novel, sustainable synthetic pathways.

Table 1: Selected Methods for Carbon-Sulfur Bond Formation

| Reactants | Catalyst/Promoter | Solvent | Temperature (°C) | Key Features | Reference |

|---|---|---|---|---|---|

| Cyclohexanone, Aryl Disulfide | Iodine | 1,4-Dioxane | 150 | In situ phenol formation via dehydrogenation. | researchgate.net |

| Aryl Halide, Thiophenol | Transition Metal (e.g., Cu, Pd) | Various | Varies | Cross-coupling reaction. | researchgate.net |

| Allenoate, Aryl Thiol | Chiral Phosphine | Toluene | Room Temp. | Enantioselective γ-addition. | mit.edu |

Detailed Studies of Oxidative Transformations of Phenolic Thioether Linkages

The phenolic thioether linkage in this compound is susceptible to a variety of oxidative transformations, leading to the formation of sulfoxides, sulfones, and other oxidized species. These transformations are of significant interest due to the diverse biological activities of the resulting products. nih.gov

One important oxidative pathway is the Pummerer-type reaction. nih.gov In this reaction, the sulfide (B99878) is first oxidized to a sulfoxide (B87167). Subsequent activation with an electrophile, such as an acid anhydride, generates a thionium (B1214772) ion intermediate. This intermediate can then undergo nucleophilic attack, leading to a variety of functionalized products. The course of the reaction is highly dependent on the nature of the activating agent and the nucleophile.

Furthermore, direct oxidation of the sulfur atom can be achieved using various oxidizing agents. The selectivity of these oxidations, yielding either the sulfoxide or the sulfone, can often be controlled by the choice of oxidant and the reaction conditions. For instance, mild oxidizing agents at low temperatures tend to favor the formation of sulfoxides, while stronger oxidants or higher temperatures typically lead to the corresponding sulfones.

Copper-catalyzed C-H hydroxylation followed by oxidation represents another significant transformation pathway for related thiophenols. researchgate.net This process can lead to the formation of arylthioquinones, which are important intermediates in medicinal chemistry. researchgate.net The mechanism is thought to involve a disulfide intermediate that directs the C-H oxidation. researchgate.net

Aromatic Ring Functionalization and Rearrangement Mechanisms

The aromatic ring of this compound is activated towards electrophilic substitution by both the hydroxyl and the sulfanyl (B85325) groups, which are ortho, para-directing. This allows for a range of functionalization reactions, including halogenation, nitration, and Friedel-Crafts reactions. organic-chemistry.org The regioselectivity of these reactions will be influenced by the steric hindrance imposed by the ethyl and sulfanyl groups.

For instance, electrophilic halogenation would be expected to occur at the positions para to the hydroxyl group (if unsubstituted) or ortho to both activating groups. The precise outcome would depend on the specific electrophile and reaction conditions. organic-chemistry.org

Rearrangement reactions are also a possibility under certain conditions. For example, in the presence of strong acids, a Fries-type rearrangement of a sulfonate ester derivative could potentially occur, leading to the migration of the sulfonyl group to the aromatic ring. Similarly, Smiles rearrangements are a known class of intramolecular nucleophilic aromatic substitution reactions that could be relevant for derivatives of this compound.

Experimental and Theoretical Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is crucial for understanding the mechanisms of the transformations involving this compound. A combination of experimental techniques, such as spectroscopy (NMR, IR) and mass spectrometry, along with computational studies, provides valuable insights into the transient species formed during a reaction. researchgate.net

In the context of C-S bond formation via Pummerer-type reactions, key intermediates include sulfonium (B1226848) ylides and thionium ions. nih.gov The existence of these species has been supported by trapping experiments and computational modeling. nih.gov For instance, the deprotonation of a sulfonium intermediate leads to a sulfonium ylide, which can be a crucial species in preserving chirality at the sulfur center during stereoselective transformations. nih.gov

In copper-catalyzed C-H functionalization reactions of thiophenols, a disulfide intermediate has been identified as a key component that directs the subsequent oxidation. researchgate.net This was revealed through mechanistic investigations that included monitoring the reaction progress and identifying byproducts. researchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, have proven invaluable in mapping the potential energy surfaces of reactions. uit.no These studies can help to determine the relative energies of different transition states and intermediates, thereby predicting the most likely reaction pathway. For example, in the carboxylation of related compounds, DFT calculations have been used to distinguish between inner-sphere and outer-sphere mechanisms for CO2 insertion. uit.no

Table 2: Investigated Reaction Intermediates in Related Transformations

| Reaction Type | Proposed Intermediate | Method of Elucidation | Significance | Reference |

|---|---|---|---|---|

| Pummerer Reaction | Sulfonium Ylide | Computational Studies, Trapping Experiments | Preserves chirality at the sulfur center. | nih.gov |

| Pummerer Reaction | Thionium Ion | Spectroscopic Observation, Trapping Experiments | Key electrophilic species for subsequent nucleophilic attack. | nih.gov |

| Copper-Catalyzed C-H Functionalization | Disulfide Intermediate | Mechanistic Experiments | Directs C-H oxidation. | researchgate.net |

| Metal-Mediated Carboxylation | Inner-sphere and Outer-sphere Transition States | DFT Calculations | Determines the role of the metal in activating CO2. | uit.no |

Advanced Spectroscopic Characterization and Analytical Techniques Applied to 4 Ethyl 2 Sulfanylphenol

High-Resolution Mass Spectrometry (HRMS) for Molecular Structure Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of the elemental composition of 4-Ethyl-2-sulfanylphenol. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing it from other isomers or compounds with the same nominal mass. For this compound (C₈H₁₀OS), HRMS provides an exact mass that serves as a primary piece of evidence for its identity. mdpi.com

Beyond structural confirmation, HRMS is a powerful technique for impurity profiling. astr.ro During the synthesis of sulfanylphenols, various side-products or unreacted starting materials may be present. researchgate.netresearchgate.net HRMS can detect these impurities at very low concentrations by identifying their unique and highly accurate masses in the sample spectrum. This capability is vital for quality control and for understanding reaction mechanisms.

Table 1: Theoretical HRMS Data and Potential Impurities for this compound This table is generated based on theoretical calculations and common synthetic routes.

| Compound Name | Molecular Formula | Theoretical Exact Mass (m/z) [M+H]⁺ | Type of Impurity |

|---|---|---|---|

| This compound | C₈H₁₀OS | 155.0525 | Target Analyte |

| 4-Ethylphenol (B45693) | C₈H₁₀O | 123.0804 | Precursor/Side-product |

| 1-Ethyl-3-methoxybenzene | C₉H₁₂O | 137.0961 | Isomeric Impurity |

| 2,2'-Disulfanediylbis(4-ethylphenol) | C₁₆H₁₈O₂S₂ | 323.0770 | Oxidative Dimer |

| 4-Ethyl-2-(methylthio)phenol | C₉H₁₂OS | 169.0682 | Methylated By-product |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR Experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound in solution. indianastate.edufrontiersin.org It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy The proton NMR (¹H NMR) spectrum provides information on the number of different types of protons and their neighboring protons. libretexts.org For this compound, distinct signals are expected for the ethyl group, the aromatic protons, the phenolic hydroxyl proton, and the sulfanyl (B85325) proton. The splitting patterns, governed by the n+1 rule, are key to confirming the substitution pattern of the aromatic ring. libretexts.org

¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, eight distinct signals are expected, corresponding to the six aromatic carbons and the two carbons of the ethyl group. The chemical shifts provide information about the electronic environment of each carbon atom (e.g., whether it is attached to an oxygen, sulfur, or is part of the alkyl chain). weebly.com

¹H-¹H COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, for example, confirming the -CH₂-CH₃ connectivity in the ethyl group and the adjacency of protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is critical for piecing together the molecular puzzle, for instance, by showing a correlation from the CH₂ protons of the ethyl group to the C4 carbon of the aromatic ring, thus confirming the position of the ethyl substituent.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) are estimates based on standard NMR principles and data for structurally related compounds. Actual values may vary based on solvent and experimental conditions.

| ¹H NMR Data | ¹³C NMR Data | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm), Multiplicity | Assignment | Predicted δ (ppm) |

| -CH₃ (ethyl) | ~1.2, triplet | -CH₃ (ethyl) | ~16 |

| -CH₂ (ethyl) | ~2.6, quartet | -CH₂ (ethyl) | ~28 |

| -SH (sulfanyl) | ~3.4, singlet | C2 (-S) | ~118 |

| -OH (phenol) | ~5.5, singlet | C6 | ~119 |

| Aromatic H (H6) | ~6.8, doublet | C5 | ~128 |

| Aromatic H (H5) | ~7.0, doublet of doublets | C3 | ~130 |

| Aromatic H (H3) | ~7.1, doublet | C4 (-Et) | ~138 |

| C1 (-O) | ~152 |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis and In-situ Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. uwo.ca These techniques are complementary and are used for rapid identification and for monitoring chemical transformations. whiterose.ac.uk

Fourier-Transform Infrared (FTIR) Spectroscopy The FTIR spectrum of this compound is expected to show distinct absorption bands corresponding to its key functional groups. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenol (B47542) group. The S-H stretch of the thiol group typically appears as a weaker, sharper band around 2550-2600 cm⁻¹. Other expected signals include C-H stretches for the aromatic ring and the ethyl group, and characteristic C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region. scialert.net

Raman Spectroscopy Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations. The S-H and C-S stretching vibrations, which can be weak in the IR spectrum, often produce strong signals in the Raman spectrum. whiterose.ac.uk A significant advantage of Raman spectroscopy is its insensitivity to water, making it an excellent choice for in-situ reaction monitoring in aqueous media. whiterose.ac.uk For instance, one could monitor the synthesis of this compound by observing the appearance of the characteristic S-H band or the disappearance of a precursor's vibrational signature over time.

Table 3: Characteristic Vibrational Frequencies for this compound Wavenumber ranges are approximate and based on characteristic functional group frequencies.

| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|---|

| Phenol O-H | Stretch | FTIR | 3200 - 3600 (broad) |

| Thiol S-H | Stretch | FTIR, Raman | 2550 - 2600 (sharp, weak in IR) |

| Aromatic C-H | Stretch | FTIR, Raman | 3000 - 3100 |

| Alkyl C-H | Stretch | FTIR, Raman | 2850 - 2970 |

| Aromatic C=C | Ring Stretch | FTIR, Raman | 1450 - 1600 |

| Phenol C-O | Stretch | FTIR | 1200 - 1260 |

| Thiol C-S | Stretch | Raman | 600 - 750 |

Advanced Chromatographic Methods (HPLC-MS, GC-MS, LC-MS) for Purity Assessment and Complex Mixture Analysis

Chromatographic methods are essential for separating this compound from complex sample matrices and for accurately assessing its purity. chemyx.com When coupled with mass spectrometry (a "hyphenated technique"), these methods provide both separation and definitive identification. ajrconline.org

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS separates compounds based on their volatility and interaction with a stationary phase. ajrconline.org For a polar compound like this compound, chemical derivatization (e.g., silylation) may be employed to increase its volatility and thermal stability, leading to better chromatographic performance. nih.gov Following separation by GC, the mass spectrometer fragments the molecules, producing a characteristic mass spectrum that acts as a chemical fingerprint for identification.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS or LC-MS) LC-MS is a powerful and versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally unstable. sigmaaldrich.com A sample containing this compound is injected into an HPLC system, where it is separated from other components, typically using a reversed-phase column. The eluent from the column is then introduced into a mass spectrometer. chemyx.com This technique is highly sensitive and specific, making it ideal for quantifying the compound in complex mixtures, such as environmental samples or during reaction monitoring. researchgate.netchromatographyonline.com The use of tandem mass spectrometry (MS/MS) can further enhance specificity and provide additional structural information. researchgate.net

Table 4: Comparison of Chromatographic Methods for the Analysis of this compound

| Technique | Principle | Applicability to this compound | Key Advantages |

|---|---|---|---|

| GC-MS | Separation of volatile compounds in the gas phase, followed by mass analysis. | Suitable, but may require derivatization to improve volatility and peak shape. | High separation efficiency; provides reproducible mass spectra for library matching. nih.gov |

| LC-MS | Separation of compounds in the liquid phase, followed by mass analysis. | Highly suitable for direct analysis without derivatization. researchgate.net | Broad applicability to non-volatile and thermally labile compounds; high sensitivity and specificity; ideal for complex matrices. sigmaaldrich.comchromatographyonline.com |

Computational Chemistry and Theoretical Modeling of 4 Ethyl 2 Sulfanylphenol

Quantum Chemical Calculations for Reaction Mechanism and Kinetic Studies

Quantum chemical calculations are pivotal for mapping out the intricate pathways of chemical reactions, identifying transition states, and determining the energy barriers that govern reaction rates. scispace.comresearchgate.net For 4-Ethyl-2-sulfanylphenol, these methods can be applied to various transformations, such as the oxidation of the sulfanyl (B85325) group, electrophilic aromatic substitution, or reactions involving the phenolic hydroxyl group.

Density Functional Theory (DFT) is a widely used method for these investigations. researchgate.net By calculating the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This path includes the geometry and energy of the transition state—the highest point on the reaction coordinate—which is crucial for calculating the activation energy (Ea) or Gibbs free energy of activation (ΔG‡). A lower activation energy corresponds to a faster reaction rate, as described by the Arrhenius equation.

For instance, a theoretical study could model the S-alkylation of this compound with an alkyl halide. The calculations would involve optimizing the geometries of the reactants, the transition state (where the S-C bond is partially formed and the C-halide bond is partially broken), and the final product. The energy difference between the reactants and the transition state would yield the activation barrier. Such studies can compare different electrophiles or reaction conditions to predict the most favorable pathway. researchgate.net

Table 1: Hypothetical DFT-Calculated Activation Energies for a Reaction of this compound This table presents illustrative data for the hypothetical reaction of this compound with a generic electrophile at different positions, calculated at the B3LYP/6-311++G(d,p) level of theory.

| Reaction Site | Reaction Type | Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) |

|---|---|---|

| Sulfanyl Group (-SH) | S-Alkylation | 18.5 |

| Aromatic Ring (C5) | Electrophilic Addition | 25.2 |

| Aromatic Ring (C6) | Electrophilic Addition | 23.8 |

Computational Modeling of Molecular Structure and Electronic Properties

Understanding the three-dimensional structure and the distribution of electrons within a molecule is fundamental to predicting its physical and chemical properties. Computational modeling provides a detailed picture of the equilibrium geometry of this compound, including bond lengths, bond angles, and dihedral angles. Methods like DFT or Møller-Plesset perturbation theory (MP2) are used to find the lowest energy structure by optimizing the molecular geometry. researchgate.net

Beyond the structure, these models reveal crucial electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.compcbiochemres.com

Furthermore, molecular electrostatic potential (MEP) maps can be generated. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich regions (typically colored red or yellow) that are susceptible to electrophilic attack, and electron-poor regions (colored blue) that are prone to nucleophilic attack. mdpi.com For this compound, the MEP would likely show negative potential around the electron-rich sulfur and oxygen atoms and the aromatic ring.

Table 2: Illustrative Calculated Structural and Electronic Properties of this compound Data shown are hypothetical values derived from a representative DFT (B3LYP/6-31G) calculation.*

| Property | Value |

|---|---|

| Geometric Parameters | |

| C-S Bond Length | 1.78 Å |

| S-H Bond Length | 1.35 Å |

| C-O Bond Length | 1.37 Å |

| O-H Bond Length | 0.97 Å |

| C-S-H Bond Angle | 95.8° |

| Electronic Properties | |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Dipole Moment | 1.95 D |

Predictive Studies on Reactivity and Selectivity in Organic Transformations

Computational chemistry excels at predicting not just if a reaction will occur, but where it will occur on a molecule with multiple potential reaction sites. For this compound, this addresses questions of regioselectivity: will an electrophile attack the sulfur atom, the oxygen atom, or one of the available positions on the aromatic ring?

To answer this, chemists use reactivity indices derived from quantum chemical calculations. rjpn.org These indices quantify the local reactivity of each atom in the molecule. Common descriptors include:

Mulliken Atomic Charges: Estimates the partial charge on each atom, indicating sites prone to electrostatic interactions.

Fukui Functions: Identify the sites most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron.

By calculating these indices for each atom in this compound, a reactivity map can be constructed. For example, the sulfur atom is expected to be a primary site for soft electrophiles, while the ortho and para positions on the ring relative to the powerful activating hydroxyl group would be favored for many electrophilic aromatic substitution reactions. sigmaaldrich.com Such predictive studies are invaluable for designing syntheses and avoiding the formation of undesired byproducts. asm.org

Table 3: Hypothetical Local Reactivity Indices for this compound This table provides representative values for predicting reactivity at different atomic sites.

| Atom/Position | Mulliken Charge | Fukui Index (for Electrophilic Attack) |

|---|---|---|

| S (Sulfanyl) | -0.15 | 0.28 |

| O (Hydroxyl) | -0.62 | 0.15 |

| C3 | -0.18 | 0.09 |

| C5 | -0.21 | 0.22 |

| C6 | -0.19 | 0.18 |

Conformational Analysis and Intermolecular Interactions through Theoretical Methods

Molecules that are not rigid can adopt different spatial arrangements, or conformations, by rotating around single bonds. This compound has rotational freedom in its ethyl and sulfanyl groups. While these rotations are often rapid at room temperature, certain conformations are more stable (lower in energy) than others. Conformational analysis uses theoretical methods to identify these stable conformers and to calculate the energy barriers for rotation between them. researchgate.net

For this compound, calculations would explore the potential energy surface as a function of the dihedral angles defining the orientation of the ethyl group relative to the ring and the orientation of the S-H bond. This analysis can reveal the most populated conformation and its geometric details. researchgate.net

Theoretical methods are also essential for studying intermolecular interactions. chem-soc.si For example, they can model how two molecules of this compound might interact through hydrogen bonding (e.g., between the hydroxyl group of one molecule and the sulfanyl group of another) or π-stacking of the aromatic rings. Understanding these non-covalent interactions is crucial for predicting the compound's properties in the solid state (crystal packing) and in solution. chem-soc.si

Table 4: Illustrative Relative Energies of this compound Conformers Energies are hypothetical, calculated relative to the most stable conformer (Conformer 1), representing different orientations of the ethyl and sulfanyl groups.

| Conformer | Ethyl Group Orientation | Sulfanyl Group (-SH) Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Perpendicular to ring | anti to -OH | 0.00 |

| 2 | Perpendicular to ring | syn to -OH | 0.45 |

| 3 | Coplanar with ring | anti to -OH | 1.80 |

| 4 | Coplanar with ring | syn to -OH | 2.35 |

Environmental Chemistry and Degradation Pathways of 4 Ethyl 2 Sulfanylphenol

Environmental Occurrence and Detection in Relevant Matrices

Direct observational data on the presence and concentration of 4-Ethyl-2-sulfanylphenol in environmental compartments such as water, soil, air, or sediment are scarce. General assessments of substituted phenols indicate that these compounds can be released into the environment through industrial effluents and are considered priority pollutants due to their potential toxicity. epa.govnih.gov However, specific monitoring programs for this compound have not been identified in the reviewed literature.

Analytical methods for the detection of phenols and their derivatives in environmental samples typically involve chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). mdx.ac.ukmdpi.com While these methods are robust for a wide range of phenolic compounds, specific protocols optimized for the detection and quantification of this compound in complex environmental matrices have not been detailed in the available research. The development of such methods would be a critical step in assessing its environmental occurrence and persistence.

Atmospheric and Aqueous Phase Degradation Studies

The degradation of this compound in the environment is expected to be primarily driven by reactions with photochemically generated reactive species, particularly the hydroxyl radical (OH•), which is often referred to as the "detergent of the atmosphere". redalyc.org While direct experimental studies on this compound are lacking, theoretical studies on the closely related compound, 4-ethylphenol (B45693), provide valuable insights into potential degradation pathways. nih.gov

A theoretical study on the degradation of 4-ethylphenol initiated by hydroxyl radicals provides a framework for understanding the potential atmospheric and aqueous phase chemistry of this compound. nih.gov The reaction with OH radicals can proceed via two main mechanisms: hydrogen atom transfer (HAT) from the phenolic hydroxyl group or the ethyl group, and radical adduct formation (RAF) where the OH radical adds to the aromatic ring.

For 4-ethylphenol, quantum chemical calculations have determined the rate constants for its reaction with OH radicals in different environmental phases. nih.gov It is important to note that the presence of a sulfanyl (B85325) group in this compound would likely influence these reaction rates due to its electron-donating nature and potential to act as an additional reaction site.

Table 1: Theoretical Reaction Rate Constants for 4-Ethylphenol with OH• at 298 K (Data from a theoretical study on 4-ethylphenol, serving as a proxy for this compound)

| Environment | Rate Constant (M⁻¹ s⁻¹) |

| Gas-phase | 3.09 × 10⁹ |

| Aqueous-phase | 1.14 × 10⁹ |

| Inhomogeneous-phase (with mineral particle adsorption) | 6.19 × 10¹⁴ |

| Source: Theoretical study on the potential environmental and ecological risk of 4-ethylphenol induced by hydroxyl radical. nih.gov |

Solvent effects and the presence of heterogeneous surfaces, such as mineral particles in the atmosphere or sediment in water, can significantly impact the degradation rates of phenolic compounds. nih.gov For 4-ethylphenol, theoretical studies show that solvent effects in an aqueous solution lead to a higher branching ratio for the OH-addition reaction compared to the gas-phase. nih.gov

Furthermore, the adsorption of 4-ethylphenol onto mineral particles has been shown to considerably enhance its reaction rate with OH radicals. nih.gov This suggests that in real-world environmental scenarios, the degradation of this compound could be accelerated in the presence of atmospheric particulate matter or suspended solids in water bodies.

Table 2: Theoretical OH-Addition Reaction Branching Ratio (Γadd) for 4-Ethylphenol at 298 K (Data from a theoretical study on 4-ethylphenol, serving as a proxy for this compound)

| Environment | Γadd |

| Gas-phase | 0.26 |

| Aqueous solution | 0.68 |

| Inhomogeneous environment | 0.22 |

| Source: Theoretical study on the potential environmental and ecological risk of 4-ethylphenol induced by hydroxyl radical. nih.gov |

The reaction of 4-ethylphenol with hydroxyl radicals is predicted to form a variety of degradation products through subsequent reactions with oxygen and other atmospheric species. nih.gov The primary degradation products identified in theoretical studies for 4-ethylphenol include hydroxylated and ring-opened species.

It is plausible that the degradation of this compound would lead to analogous products, with the added complexity of potential oxidation at the sulfur atom, which could lead to the formation of sulfoxides and sulfonic acids.

Table 3: Major Theoretical Degradation Products of 4-Ethylphenol in Gas-phase and Liquid-phase Reactions (Data from a theoretical study on 4-ethylphenol, serving as a proxy for this compound)

| Degradation Product | Phase(s) of Formation |

| 4-ethylbenzene-1,2-diol | Gas and Liquid |

| 4-hydroxycyclohexa-3,5-diene-1,2-dione | Gas and Liquid |

| 1-ethyl-6-methyl-6H-benzo[c]chromene-4,9-diol | Gas and Liquid |

| 5-ethyl-6'-(1-hydroxyethyl)-(1,1'-biphenyl)-2,3,3'-triol | Gas and Liquid |

| 2-ethyl-4,6,9-trimethyl-6H-benzo[c]chromene | Gas and Liquid |

| (2Z, 4Z)-4-ethyl-6-oxohexa-2,4-dienoic acid | Gas |

| Source: Theoretical study on the potential environmental and ecological risk of 4-ethylphenol induced by hydroxyl radical. nih.gov |

Pathways of Formation as Metabolites or Anthropogenic Degradation Byproducts

There is no direct evidence in the reviewed literature for the formation of this compound as a metabolite of specific parent compounds or as a byproduct of anthropogenic degradation processes. However, its structure suggests potential formation pathways.

Phenolic compounds containing sulfur are known to be used in various industrial applications, including as antioxidants and in the synthesis of pharmaceuticals and other specialty chemicals. who.int The degradation of larger, more complex molecules containing the this compound moiety could potentially release it into the environment. For instance, studies on the biodegradation of linear alkylbenzene sulfonates (LAS) have investigated the formation of corresponding phenols through desulfonation, although in some cases, these phenols were not detected, suggesting alternative degradation pathways may be dominant. nih.govresearchgate.net

Additionally, some marine organisms have been found to produce sulfur-containing indole (B1671886) alkaloids, indicating that natural production of related sulfanylphenol compounds is possible in specific ecosystems. nih.gov However, the direct biosynthesis of this compound has not been reported. The potential for this compound to be a degradation product of certain pesticides or industrial chemicals remains a subject for future research. nih.gov

Derivatization and Research Applications in Advanced Organic Synthesis

Utilization of 4-Ethyl-2-sulfanylphenol as a Versatile Building Block for Complex Organic Molecules

The presence of reactive hydroxyl and sulfanyl (B85325) groups on the aromatic ring of this compound provides multiple sites for chemical reactions, making it an ideal starting material for the construction of intricate molecular architectures. sigmaaldrich.comhilarispublisher.com Organic chemists utilize these functional groups to build a variety of complex organic molecules through diverse synthetic strategies.

Synthesis of Sulfanylphenol Hybrids and Conjugates

Researchers have successfully synthesized a range of hybrid molecules and conjugates incorporating the this compound scaffold. These synthetic endeavors often involve the targeted modification of the sulfanyl and hydroxyl moieties to link the core structure to other chemical entities, thereby creating novel compounds with potentially enhanced or entirely new properties.

For instance, the synthesis of 4-amino-2-sulfanylphenol derivatives has been reported, showcasing the ability to introduce additional functional groups to the sulfanylphenol core. uni-regensburg.de In a typical synthetic route, a 4-aminophenol (B1666318) hydrochloride salt is first reacted with a substituted sulfonyl chloride. uni-regensburg.de The resulting intermediate undergoes oxidation, followed by the addition of a thiol to yield the desired 4-amino-2-sulfanylphenol derivative. uni-regensburg.de This multi-step process highlights the strategic chemical manipulations possible with sulfanylphenol-type structures.

Another approach involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate (B1199739) to produce ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. nih.gov This reaction demonstrates the utility of sulfanylphenols in creating complex heterocyclic structures, which are of significant interest in medicinal chemistry. nih.gov

Strategic Incorporation into Natural Product-Like Architectures

The structural motifs present in this compound are also found in or are analogous to substructures of various natural products, making it a valuable building block for the synthesis of natural product-like molecules. While the 2-sulfanylphenol structure itself is not a common element in natural products, thiol-analogues of naturally occurring o-catechol substructures are of interest. uni-regensburg.de

The synthesis of molecules that mimic the structure and function of natural products is a key area of research. For example, derivatives of embelin, a natural product with anticancer properties, have been synthesized using strategies that could be adapted for sulfanylphenol compounds. researchgate.net These synthetic routes often involve reactions such as Suzuki-Miyaura couplings to append aromatic groups to a core structure, a strategy that could be applied to the this compound backbone. researchgate.net

Role in Materials Science Research and Development

The unique chemical properties of this compound also lend themselves to applications in materials science, where it can serve as a precursor for polymers and functional materials. solubilityofthings.com

Precursor Chemistry for Polymer Synthesis

The bifunctional nature of this compound, with its hydroxyl and sulfanyl groups, makes it a suitable monomer or precursor for polymerization reactions. mdpi.com These functional groups can participate in various polymerization processes, such as condensation polymerization, to form polymers with tailored properties.

The acid-catalyzed thiol-ene (ACT) reaction is a versatile method for creating S,X-acetal linkages and has been used with phenolic derivatives. smolecule.com This type of reaction could potentially be employed with this compound to synthesize polymers with specific network structures. For example, the ACT reaction with multifunctional monomers like 1,4-cyclohexanedimethanol (B133615) divinyl ether has been shown to achieve high conversion rates. smolecule.com Polymer networks derived from such reactions can exhibit enhanced thermal properties, such as a higher glass transition temperature, due to the rigidity of the resulting acetal (B89532) crosslinks. smolecule.com

Application in the Development of Functional Materials

The incorporation of this compound into materials can impart specific functionalities. The sulfanyl group, in particular, can influence the material's properties, such as its antioxidant capabilities or its ability to interact with other molecules. solubilityofthings.com

For example, sulfanylphenols are recognized as high-value compounds with important biological activities and are useful precursors for various chemical transformations. researchgate.net The presence of a sulfanyl group can enhance the antioxidant properties of a material, protecting it from degradation. solubilityofthings.com This is a desirable characteristic in many applications, from plastics and rubbers to more advanced functional materials. solubilityofthings.com

Structure-Activity Relationship (SAR) Investigations in an Academic Context

In academic research, this compound and its derivatives are valuable tools for conducting structure-activity relationship (SAR) studies. By systematically modifying the structure of the molecule and evaluating the resulting changes in its activity, researchers can gain insights into the chemical features responsible for its biological or material properties.

SAR studies on related sulfanylphenol compounds have provided valuable information. For instance, research on 4-amino-2-sulfanylphenol derivatives has revealed preliminary structure-activity relationships related to their anti-angiogenic activities. uni-regensburg.de These studies help in the rational design of new compounds with improved performance. Similarly, investigations into sulfur-containing derivatives of isobornylphenols have shown that compounds with a sulfhydryl group exhibit significant antioxidant activity, and that the nature of substituents on the phenol (B47542) ring affects this activity. researchgate.net

A chemical similarity screening tool has been used to identify potential hazards of chemical analogues by comparing their structure to known substances of very high concern (SVHCs). tandfonline.com This type of analysis can be applied to derivatives of this compound to predict their potential toxicological profiles based on structural alerts. tandfonline.com

Rational Design and Synthesis of Derivatives for Biological Probe Development

The development of biological probes is a critical area of chemical biology, enabling the visualization and study of complex biological processes. Fluorescent probes, in particular, are invaluable tools. The rational design of such probes based on the this compound scaffold would likely involve the strategic attachment of a fluorophore.

The design of fluorescent probes for detecting specific analytes, such as thiophenols, often relies on modulating the electronic properties of a fluorophore. researchgate.net For instance, a common strategy involves designing a probe that is initially non-fluorescent or has low fluorescence. Upon reaction with the target analyte, a chemical transformation occurs that "turns on" the fluorescence. rsc.orgrsc.org In the hypothetical case of a this compound-based probe, the sulfhydryl group could act as a reactive site for analyte binding, triggering a change in the fluorescence of a conjugated dye. researchgate.net

Furthermore, the synthesis of such probes could be guided by established methodologies for creating thioether linkages and modifying phenolic compounds. mdpi.com The development of enzyme-activatable probes often utilizes self-immolative linkers, such as benzyl (B1604629) thioethers, which, upon enzymatic cleavage, release a fluorescent reporter. rsc.orgrsc.org This principle could theoretically be applied to this compound, where the phenolic or sulfanyl moiety is masked with a substrate for a specific enzyme.

Exploration of Phenolic Thioether Moieties in Chemical Biology Research

Phenolic thioethers are present in a variety of biologically active molecules and are recognized for their significant roles in medicinal chemistry and materials science. uni-regensburg.de The thioether group itself can participate in important biological interactions and can be a key component in the design of compounds with specific functions. mdpi.comlibretexts.org

Research on related sulfanylphenol derivatives has highlighted their potential in various applications. For example, derivatives of 4-amino-2-sulfanylphenol have been investigated for their anti-angiogenic properties. uni-regensburg.debeilstein-journals.org These studies demonstrate that modifications to the basic sulfanylphenol structure can lead to compounds with potent biological activity. While not directly involving the ethyl-substituted variant, these findings underscore the potential of the sulfanylphenol core in drug discovery.

Moreover, the C-H functionalization of ethylphenols is an active area of research, with enzymes like cytochrome P450 monooxygenases being used for selective oxidation. nih.govasm.orgnih.gov Such enzymatic modifications could be a powerful tool for creating a diverse library of this compound derivatives with unique properties for chemical biology research. The ability to selectively modify the ethyl group could allow for the introduction of various functional groups for creating probes or for attachment to other molecules.

While the direct synthesis and application of this compound derivatives remain a largely unexplored area, the collective knowledge from related fields provides a strong foundation for future investigations. The strategic combination of the reactive phenol and sulfhydryl groups with the modifiable ethyl substituent presents a promising, albeit currently theoretical, platform for the creation of novel tools in advanced organic synthesis and chemical biology.

Future Research Trajectories and Unexplored Avenues

Advancement of Novel and Sustainable Synthetic Methodologies for 4-Ethyl-2-sulfanylphenol

The development of efficient and environmentally benign synthetic routes to this compound is a primary research objective. Current methods for synthesizing substituted thiophenols often rely on multi-step processes that may involve harsh reagents or produce significant waste. Future research should focus on pioneering novel, sustainable, and atom-economical approaches.

Green chemistry principles, such as the use of renewable feedstocks, alternative energy sources (e.g., microwave or photochemical activation), and benign solvent systems, will be central to this effort. cdnsciencepub.compnas.org A particularly promising avenue is the exploration of transition-metal-catalyzed C-S bond formation reactions. rsc.org These methods can offer high selectivity and efficiency under milder conditions than traditional methods. rsc.orgbeilstein-journals.org For instance, copper- or palladium-catalyzed coupling of a suitably protected 4-ethyl-2-halophenol with a sulfur source could provide a direct route to the target molecule. beilstein-journals.orgorganic-chemistry.org

Another innovative approach involves electrochemical synthesis, which utilizes electrons as "traceless" reagents, thereby minimizing waste. researchgate.net The electrochemical reduction of a 4-ethylphenol-2-sulfonyl chloride derivative or the oxidative coupling of 4-ethylphenol (B45693) with a thiolating agent are potential strategies that warrant investigation.

Furthermore, classic transformations like the Newman-Kwart rearrangement, which converts phenols to thiophenols, could be optimized for sustainability. wikipedia.orgscispace.com This involves converting 4-ethylphenol into an O-aryl dialkylthiocarbamate, followed by a thermal or catalyzed rearrangement to the S-aryl isomer, and subsequent hydrolysis. wikipedia.org Research into lowering the required rearrangement temperatures through catalysis would enhance the method's green credentials. scispace.com

| Methodology | Potential Starting Materials | Key Advantages | Anticipated Research Challenges |

|---|---|---|---|

| Transition-Metal Catalysis | 4-Ethyl-2-bromophenol, Sulfur surrogate | High selectivity, mild conditions, potential for high yield. organic-chemistry.org | Catalyst poisoning by sulfur, ligand optimization. rsc.org |

| Electrochemical Synthesis | 4-Ethylphenol, Thiolating agent | Avoids chemical oxidants/reductants, high atom economy. researchgate.net | Electrode passivation, precise potential control. |

| Optimized Newman-Kwart Rearrangement | 4-Ethylphenol, Dialkylthiocarbamoyl chloride | Utilizes readily available phenol (B47542) starting material. wikipedia.org | High temperatures for rearrangement, multi-step process. scispace.com |

| Direct Thiolation | 4-Ethylphenol, Elemental Sulfur | High atom economy, potentially fewer steps. | Regioselectivity control, harsh reaction conditions. |

Application of Advanced In-situ Spectroscopic Techniques for Mechanistic Interrogation

A thorough understanding of the reaction mechanisms governing the synthesis of this compound is crucial for process optimization, yield improvement, and scale-up. Advanced in-situ spectroscopic techniques, which monitor reactions in real-time under actual process conditions, are invaluable tools for this purpose. chemcatbio.orgwikipedia.org

Future research should employ a suite of these techniques to probe the intricate details of the synthetic pathways. For example, in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can identify transient intermediates and track the concentration of reactants and products throughout the reaction. frontiersin.orgacs.org This is particularly useful for studying the kinetics of electrophilic aromatic substitution or metal-catalyzed coupling reactions. masterorganicchemistry.comscienceforecastoa.commasterorganicchemistry.comyoutube.com

For reactions involving paramagnetic species or single-electron transfer steps, in-situ Electron Spin Resonance (ESR) spectroelectrochemistry could provide unparalleled insights. researchgate.net Furthermore, techniques like X-ray Absorption Spectroscopy (XAS) can elucidate the oxidation state and coordination environment of a metal catalyst during a catalytic cycle, helping to identify the active catalytic species and potential deactivation pathways. chemcatbio.orgfrontiersin.org Coupling these spectroscopic methods with kinetic modeling will enable the development of a comprehensive mechanistic picture.

| Technique | Information Gained | Applicable Synthetic Route |

|---|---|---|

| FTIR/Raman Spectroscopy | Identification of functional groups, tracking of key intermediates, reaction kinetics. frontiersin.org | All proposed routes |

| X-ray Absorption Spectroscopy (XAS) | Catalyst oxidation state, coordination environment, catalyst deactivation mechanisms. chemcatbio.org | Transition-Metal Catalysis |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation of intermediates and products in real-time. | All proposed routes (with appropriate probes) |

| Mass Spectrometry (MS) | Detection of transient species and reaction byproducts. | All proposed routes |

Development of Comprehensive Environmental Fate Models and Enhanced Monitoring Strategies

As with any novel chemical, a proactive assessment of the environmental fate and potential persistence of this compound is imperative. Phenolic and organosulfur compounds can enter the environment through various pathways, and their behavior is governed by properties such as water solubility, vapor pressure, and susceptibility to biotic and abiotic degradation. nih.govnih.govresearchgate.netacs.orgnih.gov

Future research must focus on developing comprehensive environmental fate models. rsc.org This will involve experimentally determining key physicochemical properties of this compound and its potential degradation products. Laboratory studies on its biodegradability under various conditions (aerobic, anaerobic), potential for bioaccumulation, and photolytic stability will provide the necessary data to parameterize these models. The behavior of structurally related compounds, such as other alkylphenols, provides a starting point for these investigations. nih.gov

Concurrently, enhanced monitoring strategies must be developed to detect and quantify this compound in environmental matrices like water and soil. nih.gov This will likely involve advanced chromatographic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), which are standard for monitoring organic pollutants. nih.gov The development of selective extraction methods and derivatization protocols to improve detection sensitivity and accuracy will be a key research area. nih.gov Passive sampling techniques could also be explored for long-term, cost-effective monitoring in aquatic environments. diva-portal.org

| Parameter | Significance | Proposed Experimental Approach |

|---|---|---|

| Water Solubility | Determines partitioning in aquatic systems. | Shake-flask method (OECD 105) |

| Octanol-Water Partition Coefficient (Kow) | Indicates potential for bioaccumulation. nih.gov | HPLC method (OECD 117) |

| Vapor Pressure | Influences atmospheric transport. | Effusion method or gas saturation method |

| Biodegradation Rate | Determines persistence in soil and water. | Aerobic/anaerobic soil incubation studies (OECD 301) |

| Photodegradation Rate | Assesses stability in the presence of sunlight. | Xenon arc lamp exposure studies |

Discovery of Undiscovered Derivatization Reactions and Expansion of Interdisciplinary Applications

The bifunctional nature of this compound, possessing both a nucleophilic thiol group and a phenolic hydroxyl group, offers a rich platform for chemical derivatization. wikipedia.orgnih.gov Exploring novel derivatization reactions is key to unlocking its full potential and expanding its applications into diverse interdisciplinary fields.

The thiol group is highly reactive and can undergo a variety of transformations, including alkylation, oxidation to disulfides or sulfonic acids, and Michael additions. wikipedia.orgnih.gov Future research could investigate "click chemistry" reactions, such as the thiol-ene reaction, to efficiently conjugate this compound to polymers or biomolecules, creating advanced materials or bioprobes. nih.gov

The phenolic hydroxyl group can be derivatized through etherification or esterification. nih.gov Selective derivatization of one functional group while leaving the other intact will be a significant synthetic challenge, requiring the development of sophisticated protection-deprotection strategies.

The resulting derivatives could find applications in various fields. For example, sulfur-containing phenolic compounds are known for their antioxidant properties, suggesting potential use in materials science as stabilizers for polymers. acs.orgnih.gov The ability to chelate metals could lead to applications in sensor technology or catalysis. Furthermore, functionalized phenols and thiophenols are common pharmacophores in medicinal chemistry, opening avenues for the design and synthesis of new therapeutic agents.

| Functional Group Targeted | Reaction Type | Potential Derivative Class | Potential Application Area |

|---|---|---|---|

| Thiol (-SH) | Thiol-ene "Click" Reaction | Polymer-grafted phenols | Functional materials, coatings |

| Thiol (-SH) | Oxidation | Disulfides, Sulfonic acids | Redox-active materials, synthesis intermediates |

| Phenolic Hydroxyl (-OH) | Williamson Ether Synthesis | Aryl ethers | Pharmaceuticals, fragrance compounds |

| Both groups | Polycondensation | Poly(phenylene thioether)s | High-performance polymers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.